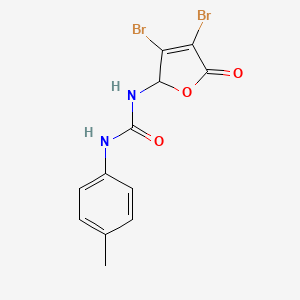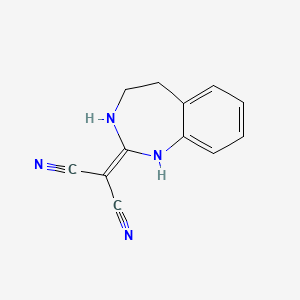
(1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-ylidene)propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-ylidene)propanedinitrile is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in medications for their sedative, anxiolytic, and muscle relaxant effects. This particular compound, however, is more specialized and is primarily of interest in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-ylidene)propanedinitrile typically involves the reaction of 1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one with malononitrile. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the ylidene intermediate. The reaction is conducted under reflux conditions in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to maintain the quality and purity of the final product.
化学反応の分析
Types of Reactions
(1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into its reduced forms using agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the nitrile groups can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Reduced forms of the compound.
Substitution: Substituted benzodiazepine derivatives.
科学的研究の応用
(1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-ylidene)propanedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological receptors, particularly in the central nervous system.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
作用機序
The mechanism of action of (1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-ylidene)propanedinitrile involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile .
類似化合物との比較
Similar Compounds
- 1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one
- 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine
- 2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole
Uniqueness
(1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-ylidene)propanedinitrile is unique due to its specific structure, which allows it to form stable ylidene intermediates. This property makes it particularly useful in synthetic chemistry for the creation of complex molecules. Additionally, its interaction with GABA receptors distinguishes it from other benzodiazepine derivatives, providing a unique pharmacological profile .
特性
| 137154-95-1 | |
分子式 |
C12H10N4 |
分子量 |
210.23 g/mol |
IUPAC名 |
2-(1,3,4,5-tetrahydro-1,3-benzodiazepin-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C12H10N4/c13-7-10(8-14)12-15-6-5-9-3-1-2-4-11(9)16-12/h1-4,15-16H,5-6H2 |
InChIキー |
XERCWCHEBAPYSH-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=C(C#N)C#N)NC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


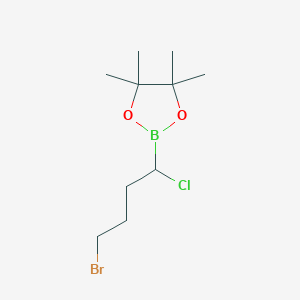

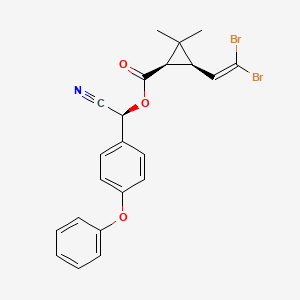
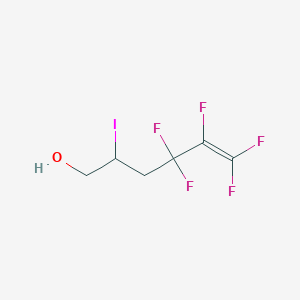
![2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14288927.png)
